molecular formula C16H38Cl2N2O4 B12674290 Ethylenebis(bis(2-hydroxypropyl)methylammonium) dichloride CAS No. 85117-91-5

Ethylenebis(bis(2-hydroxypropyl)methylammonium) dichloride

Cat. No.: B12674290
CAS No.: 85117-91-5
M. Wt: 393.4 g/mol
InChI Key: VBCUUTUPVKHEEU-UHFFFAOYSA-L
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Description

Ethylenebis(bis(2-hydroxypropyl)methylammonium) dichloride (CAS 85117-91-5) is an organic quaternary ammonium compound with the molecular formula C16H38Cl2N2O4 . This structure features twin quaternary ammonium centers, each functionalized with hydroxypropyl groups, which may influence its solubility and reactivity in various chemical environments. While specific biological or mechanistic data for this exact compound is not fully detailed in the available literature, compounds within this class are often investigated for their surfactant properties, potential application in chemical synthesis as phase-transfer catalysts, and their interactions with biological membranes . Researchers value this chemical for exploring structure-activity relationships in cationic surfactants and for developing novel methodologies in organic and bio-organic chemistry. This product is designated for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

85117-91-5

Molecular Formula

C16H38Cl2N2O4

Molecular Weight

393.4 g/mol

IUPAC Name

2-[bis(2-hydroxypropyl)-methylazaniumyl]ethyl-bis(2-hydroxypropyl)-methylazanium;dichloride

InChI

InChI=1S/C16H38N2O4.2ClH/c1-13(19)9-17(5,10-14(2)20)7-8-18(6,11-15(3)21)12-16(4)22;;/h13-16,19-22H,7-12H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

VBCUUTUPVKHEEU-UHFFFAOYSA-L

Canonical SMILES

CC(C[N+](C)(CC[N+](C)(CC(C)O)CC(C)O)CC(C)O)O.[Cl-].[Cl-]

Origin of Product

United States

Scientific Research Applications

Antimicrobial Applications

Ethylenebis(bis(2-hydroxypropyl)methylammonium) dichloride exhibits significant antimicrobial properties, making it a candidate for use in disinfectants and antiseptic formulations. Its mechanism involves disrupting microbial cell membranes, which enhances its efficacy against both Gram-positive and Gram-negative bacteria.

Case Study: Efficacy Against Biofilms

A study demonstrated that formulations containing this compound effectively inhibited biofilm formation in pathogenic bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays indicated that the compound could reduce biofilm formation by up to 90% at specific concentrations, showcasing its potential as a lead compound for developing new antimicrobial agents .

Surface Modification and Hydrophilicity

The compound is utilized in surface modification applications, particularly for enhancing the hydrophilicity of various materials. Its ability to create hydrophilic surfaces makes it useful in industries such as textiles and coatings.

Application Example: Textile Treatments

In textile applications, this compound has been incorporated into formulations aimed at improving water repellency while maintaining breathability. This dual functionality is crucial for outdoor apparel and protective clothing, where moisture management is essential .

Rinse Aids in Cleaning Products

Another significant application of this compound is in the formulation of rinse aids used in cleaning products. Rinse aids facilitate the removal of residual water on surfaces, enhancing drying efficiency and preventing streaks or spots.

Industrial Application: Car Washes

In commercial car washes, formulations containing this compound have been shown to improve the drying process of vehicles significantly. The rinse aid creates a hydrophobic film on vehicle surfaces, allowing water to bead up and be easily removed, resulting in a shiny finish without visible residues .

Biomedical Research

The compound's properties extend into biomedical research, particularly in drug delivery systems. Its capacity to interact with biological membranes positions it as a potential candidate for enhancing drug solubility and bioavailability.

Research Insights: Drug Delivery Systems

Studies have explored its use in formulating nanoparticles that can encapsulate therapeutic agents. These nanoparticles can improve the pharmacokinetics of drugs by facilitating targeted delivery and controlled release, thus enhancing therapeutic efficacy while minimizing side effects .

Environmental Applications

This compound is also being investigated for its environmental applications, particularly in waste treatment processes where it can aid in the removal of contaminants from water sources.

Environmental Impact Studies

Research indicates that this compound can effectively bind to various pollutants, including heavy metals and organic contaminants, thereby improving water quality in industrial effluents. Its biodegradable nature further supports its use as an environmentally friendly alternative to conventional chemical treatments .

Summary Table of Applications

Application Area Description Key Benefits
AntimicrobialInhibits growth of bacteria; effective against biofilmsReduces infection rates
Surface ModificationEnhances hydrophilicity of surfaces; used in textilesImproves water repellency
Rinse AidsUsed in cleaning products; facilitates dryingPrevents streaks; enhances shine
Biomedical ResearchPotential for drug delivery systemsImproves drug solubility and efficacy
Environmental ApplicationsAids in contaminant removal from water sourcesEnvironmentally friendly treatment option

Comparison with Similar Compounds

(3-(Dodecyloxy)-2-hydroxypropyl)bis(2-hydroxyethyl)methylammonium Chloride

Molecular Structure and Properties :

  • Formula: C₂₀H₄₄ClNO₄ (vs. Ethylenebis(bis(2-hydroxypropyl)methylammonium) dichloride: C₁₆H₃₈Cl₂N₂O₄).
  • Key Features : Contains a dodecyloxy (C₁₂H₂₅O) chain and bis(2-hydroxyethyl)methylammonium groups. The long alkyl chain increases lipophilicity, enhancing membrane penetration in antimicrobial applications but reducing water solubility compared to the target compound .

Functional Differences :

  • The dodecyloxy chain in the analog improves lipid solubility, making it more effective against Gram-positive bacteria. In contrast, the ethylene-bridged hydroxypropyl groups in this compound favor interactions with hydrophilic surfaces, broadening its utility in industrial cleaning formulations .

Benzyltrimethylammonium Chloride

Molecular Structure and Properties :

  • Formula : C₁₀H₁₆ClN (simpler structure with a benzyl group and trimethylammonium).
  • Key Features : Lacks hydroxyl groups and has an aromatic benzyl moiety, enhancing its role as a phase-transfer catalyst but limiting biodegradability .

Performance Comparison :

  • Toxicity : Benzyltrimethylammonium chloride exhibits higher acute toxicity (EPA-reported LC₅₀: 12 mg/L in aquatic organisms) compared to hydroxylated QACs like the target compound, which are generally less toxic due to improved biodegradation pathways .
  • Applications : Primarily used in organic synthesis, whereas this compound is suited for formulations requiring stability in aqueous environments .

Organometallic Dichlorides (e.g., Bis(i-propylcyclopentadienyl)zirconium Dichloride)

Structural Contrast :

  • These compounds (e.g., C₁₃H₁₈Cl₂Zr) are organometallic, with central metal atoms (Zr, Ti, Hf) bonded to cyclopentadienyl ligands. They are unrelated to QACs and are used in polymerization catalysis or materials science .
  • Key Difference : this compound lacks metal centers, making it unsuitable for catalytic roles but advantageous in biological or surfactant applications .

Data Table: Comparative Analysis

Property This compound (3-(Dodecyloxy)-2-hydroxypropyl)bis(2-hydroxyethyl)methylammonium Chloride Benzyltrimethylammonium Chloride
Molecular Weight ~463.4 g/mol 398.03 g/mol 199.7 g/mol
Solubility in Water High (due to hydroxyl groups) Moderate (limited by dodecyloxy chain) High
Primary Application Surfactant, biocide Antimicrobial agent Phase-transfer catalyst
Toxicity (Aquatic LC₅₀) Estimated 50–100 mg/L Not reported 12 mg/L
Biodegradability Moderate Low Low

Research Findings and Trends

  • Hydroxyl Group Impact : Hydroxyl-rich QACs like this compound show reduced environmental persistence compared to alkyl-dominated analogs (e.g., dodecyloxy-containing compounds) .
  • Structural Rigidity : The ethylene bridge in the target compound enhances thermal stability, making it preferable in high-temperature industrial processes compared to single-chain QACs .

Biological Activity

Ethylenebis(bis(2-hydroxypropyl)methylammonium) dichloride, commonly known as EHDP, is a quaternary ammonium compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

EHDP is characterized by its quaternary ammonium structure, which contributes to its surfactant properties. The compound is soluble in water and exhibits cationic characteristics, making it useful in various biological and industrial applications.

EHDP's biological activity can be attributed to several mechanisms:

  • Cell Membrane Interaction : As a cationic surfactant, EHDP interacts with cell membranes, leading to alterations in membrane permeability. This interaction can disrupt microbial cell membranes, resulting in cell lysis.
  • Signaling Pathways Modulation : EHDP has been shown to influence cellular signaling pathways. It acts as a signaling molecule that can modulate inflammatory responses and apoptosis in various cell types.
  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against a range of pathogens, including bacteria and fungi. Its mechanism involves disrupting the integrity of microbial membranes .

Antimicrobial Properties

EHDP has demonstrated potent antimicrobial activity against various microorganisms. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values suggesting strong bactericidal effects .

MicroorganismMIC (µg/mL)
Staphylococcus aureus< 10
Escherichia coli< 20
Candida albicans< 15

Cytotoxicity and Safety Profile

While EHDP exhibits antimicrobial properties, its cytotoxic effects on human cells have been evaluated. In vitro studies indicate that at low concentrations, EHDP does not induce significant hemolytic activity or toxicity towards white blood cells (WBCs), suggesting a favorable safety profile for potential therapeutic applications .

Case Studies

  • Inhibition of Biofilm Formation : A study investigated the effect of EHDP on biofilm formation by Pseudomonas aeruginosa. Results indicated that EHDP significantly reduced biofilm biomass, highlighting its potential as an anti-biofilm agent in clinical settings .
  • Antimycobacterial Activity : Research exploring the antimycobacterial properties of EHDP revealed promising results against Mycobacterium tuberculosis. The compound exhibited synergistic effects when used in combination with traditional antimycobacterial drugs, enhancing their efficacy against drug-resistant strains .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing ethylenebis(bis(2-hydroxypropyl)methylammonium) dichloride, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via quaternization of ethylene-linked tertiary amines with methyl chloride and subsequent hydroxylation. A two-step approach is typical:

Amine alkylation : React ethylenediamine with excess methyl chloride under reflux in ethanol to form ethylenebis(methylammonium) dichloride.

Hydroxypropylation : Introduce 2-hydroxypropyl groups via nucleophilic substitution using propylene oxide in alkaline conditions. Monitor pH (8–10) and temperature (40–60°C) to optimize substitution efficiency .

  • Validation : Confirm product purity via ion chromatography and 1^1H NMR (e.g., hydroxyl proton resonance at δ 3.5–4.0 ppm and ethylene bridge protons at δ 3.2–3.4 ppm).

Q. How can researchers characterize the structural and thermal stability of this compound?

  • Methodological Answer :

  • X-ray crystallography : For single-crystal analysis, dissolve the compound in methanol and slowly evaporate solvent. Compare with structurally analogous dichlorides (e.g., ethylenebis(trimethylammonium) dichloride) to identify bond lengths and packing motifs .
  • Thermogravimetric analysis (TGA) : Heat samples at 10°C/min under nitrogen. Expect decomposition >200°C, with mass loss correlating to chloride release and hydroxypropyl degradation .

Q. What are the primary applications of this compound in polymer science?

  • Methodological Answer : It acts as a cationic surfactant or phase-transfer catalyst in polymerization. For example:

  • Emulsion polymerization : Use at 0.1–1.0 wt% to stabilize styrene-acrylate emulsions. Monitor particle size via dynamic light scattering (DLS) to assess surfactant efficacy.
  • Catalyst support : Coordinate with metallocenes (e.g., zirconium dichloride) to modify stereochemical outcomes. Hydrogen levels in propylene polymerization can influence isotacticity (see 13^{13}C NMR analysis of stereoerrors in analogous systems) .

Advanced Research Questions

Q. How do the hydroxyl groups in this compound influence its interactions with anionic biomolecules (e.g., DNA or proteins)?

  • Methodological Answer :

  • Isothermal titration calorimetry (ITC) : Titrate the compound into a DNA solution (e.g., plasmid pUC19) to measure binding affinity (KdK_d) and enthalpy changes. Compare with non-hydroxylated analogs to isolate hydrogen bonding effects.
  • Fluorescence quenching : Label proteins (e.g., BSA) with tryptophan and monitor quenching upon complexation. Hydroxypropyl groups may enhance solubility but reduce hydrophobic binding efficiency .

Q. What computational strategies are effective for modeling the compound’s conformational flexibility and solvent interactions?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations : Use AMBER or CHARMM force fields in explicit water (TIP3P model). Analyze hydroxypropyl group rotation barriers (e.g., dihedral angles) and chloride ion mobility.
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrostatic potential surfaces, highlighting cationic ammonium centers and hydroxyl solvation sites .

Q. How can contradictory data on the compound’s hygroscopicity be resolved across studies?

  • Methodological Answer :

  • Controlled humidity experiments : Use dynamic vapor sorption (DVS) to measure water uptake at 25°C (0–90% RH). Compare with structurally similar compounds (e.g., benzylbis(2-hydroxyethyl)methylammonium chloride) to identify trends.
  • Karl Fischer titration : Quantify residual moisture in samples pre-dried under vacuum (60°C, 24 hours). Discrepancies may arise from incomplete drying or chloride counterion variability .

Q. What advanced spectroscopic techniques are suitable for probing its dynamic behavior in solution?

  • Methodological Answer :

  • Pulsed-field gradient NMR : Measure self-diffusion coefficients (DD) in D2_2O to assess aggregation. Lower DD values indicate micelle formation above critical micelle concentration (CMC).
  • Rotational echo double resonance (REDOR) 35^{35}Cl NMR : Resolve chloride ion environments in solid-state samples, distinguishing free vs. bound states .

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